![molecular formula C22H21F3N8O4 B11503947 4-nitro-2-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11503947.png)
4-nitro-2-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a multifaceted structure. It contains various functional groups, including nitro, pyridine, piperidine, triazine, and phenol, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions . The presence of electron-withdrawing groups, such as nitro groups, can significantly enhance the reactivity of the aryl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-NITRO-2-[(E)-(2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its multiple functional groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler analog with similar nitro and phenol groups.
2,4-Dinitrophenol: Contains two nitro groups, enhancing its reactivity.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various applications.
Properties
Molecular Formula |
C22H21F3N8O4 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-nitro-2-[(E)-[[4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H21F3N8O4/c23-22(24,25)13-37-21-29-19(31-27-12-14-11-15(33(35)36)7-8-18(14)34)28-20(30-21)32-10-4-2-6-17(32)16-5-1-3-9-26-16/h1,3,5,7-9,11-12,17,34H,2,4,6,10,13H2,(H,28,29,30,31)/b27-12+ |
InChI Key |
PNPJVFHIFPIQSF-KKMKTNMSSA-N |
Isomeric SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Origin of Product |
United States |
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